1-Iodo-2,5-dimethoxy-4-methylbenzene
Overview
Description
1-Iodo-2,5-dimethoxy-4-methylbenzene is a chemical compound with the molecular formula C9H11IO2 . It is an aryl halide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an iodine atom, two methoxy groups, and a methyl group . The InChI code for this compound is 1S/C9H11IO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 278.09 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass are both 277.98038 g/mol . The topological polar surface area is 18.5 Ų .Scientific Research Applications
Thermochemistry Studies
The thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 1-Iodo-2,5-dimethoxy-4-methylbenzene, have been a subject of study. Researchers have investigated their vapor pressures, vaporization, fusion, and sublimation enthalpies using experimental methods and quantum-chemical calculations. This research is crucial for understanding the physical properties and chemical behavior of these compounds in various conditions (Verevkin et al., 2015).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural analysis of related compounds. For example, research on the bromination of dimethoxydimethylbenzene and subsequent conversion into sulfur-functionalized benzoquinones provides insights into the chemical transformations and applications of these substances (Aitken et al., 2016). Additionally, the synthesis of Weinreb amides via homogeneous catalytic carbonylation of iodoalkenes and iodoarenes, including iodo-substituted methylbenzenes, highlights the versatility of these compounds in organic synthesis (Takács et al., 2010).
Pharmaceutical and Biological Research
While excluding specific drug use and side effects, it is noteworthy that compounds structurally related to this compound have been explored for their potential in pharmaceutical and biological applications. For instance, derivatives of dimethoxybenzene have been investigated for their lipid-reducing activity, which could have implications for treating metabolic disorders and obesity (Costa et al., 2019).
Energy Storage Applications
In the field of energy storage, derivatives of dimethoxybenzene, similar to this compound, have been researched as catholyte materials for non-aqueous redox flow batteries. Their chemical stability and electrochemical properties make them suitable for use in advanced battery technologies (Zhang et al., 2017).
Material Science and Catalysis
Research in material science and catalysis has also incorporated similar compounds. The synthesis and characterization of sulfonamide derivatives of dimethoxybenzenes, for example, reveal their potential applications in diverse fields such as sensing and catalysis (Hussain et al., 2020)
Mechanism of Action
Target of Action
It is known that halogenated derivatives of psychoactive phenethylamines, such as 2,5-dimethoxy-4-iodophenethylamine (2c-i), exhibit increased hallucinogenic effects . This suggests that 1-Iodo-2,5-dimethoxy-4-methylbenzene may interact with similar targets, potentially including serotonin receptors in the brain.
Mode of Action
Based on its structural similarity to other halogenated aromatic compounds, it can be inferred that it may undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the iodine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
It is hypothesized that the halogen substitution may increase the lipophilicity of these compounds, potentially enhancing their absorption at the blood-brain barrier .
Safety and Hazards
properties
IUPAC Name |
1-iodo-2,5-dimethoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXMDDALQKRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369498 | |
Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75056-76-7 | |
Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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